molecular formula C19H13FN4 B15493276 N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine CAS No. 4862-77-5

N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine

Cat. No.: B15493276
CAS No.: 4862-77-5
M. Wt: 316.3 g/mol
InChI Key: WDAQVBWLIWUDKH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine (CAS Number: 4862-77-5) is a synthetically designed small molecule belonging to the class of 2,4-disubstituted quinazolines. This scaffold is recognized in medicinal chemistry as a privileged structure for developing potent anticancer agents . The compound features a pyridinyl group at the 2-position and a 3-fluorophenylamino group at the 4-position of the quinazoline core, a configuration known to confer significant biological activity. Quinazoline derivatives are extensively investigated primarily for their ability to inhibit key signaling pathways that drive cancer cell proliferation. Specifically, 2,4-disubstituted quinazolines are well-established as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The EGFR is a critical target in oncology, and its overexpression is implicated in a range of solid tumors, including breast, ovarian, non-small cell lung (NSCLC), colorectal, and head and neck cancers . By targeting EGFR, compounds like this compound represent valuable tools for researching mechanisms of cell cycle arrest, apoptosis induction, and the suppression of tumor angiogenesis and invasion . This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Properties

CAS No.

4862-77-5

Molecular Formula

C19H13FN4

Molecular Weight

316.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-pyridin-2-ylquinazolin-4-amine

InChI

InChI=1S/C19H13FN4/c20-13-6-5-7-14(12-13)22-18-15-8-1-2-9-16(15)23-19(24-18)17-10-3-4-11-21-17/h1-12H,(H,22,23,24)

InChI Key

WDAQVBWLIWUDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)NC4=CC(=CC=C4)F

Origin of Product

United States

Biological Activity

N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H11_{11}FN2_{2}. The presence of a fluorine atom on the phenyl ring enhances lipophilicity, which can improve the compound's interaction with biological targets. The structural features include:

  • Quinazoline Core : A bicyclic structure that serves as a scaffold for various substitutions.
  • Pyridine Substitution : Contributes to the compound's binding affinity and selectivity towards specific proteins, particularly kinases involved in cancer pathways.

This compound has shown promise as an inhibitor of certain kinases that play critical roles in tumor growth and survival. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. Molecular docking studies reveal insights into its binding modes within the active sites of target proteins, which are crucial for understanding its mechanism of action.

Biological Assays and Efficacy

Numerous biological assays have been conducted to evaluate the efficacy of this compound:

  • Anti-cancer Activity :
    • The compound has demonstrated significant inhibitory effects on cancer cell lines, particularly those expressing specific kinases.
    • Structure-activity relationship (SAR) studies suggest that modifications to the quinazoline moiety can enhance biological efficacy.
  • Binding Affinity :
    • Interaction studies have focused on quantifying the binding affinity of the compound to various protein targets.
    • High-affinity interactions have been observed with kinases involved in cancer signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar quinazoline derivatives is presented below:

Compound NameStructural FeaturesUnique Aspects
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineImidazole ring substitutionEnhanced activity against specific cancer types
4-aminoquinazolineAmino group at position 4Broad-spectrum kinase inhibition
7-chloroquinazolineChlorine substitution at position 7Increased potency against certain tumors
Quinazolinone derivativesVarious substitutions on the quinazoline coreDiverse biological activities

The distinct fluorinated phenyl group and pyridine attachment in this compound contribute to its pharmacological profile and selectivity towards specific biological targets compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological properties of quinazoline derivatives, including this compound. For instance:

  • In vitro Studies :
    • A study demonstrated that modifications to the substituents at various positions significantly affected antiproliferative activity against different cancer cell lines.
    • The incorporation of polar functionalities improved aqueous solubility while maintaining metabolic stability.
  • In vivo Efficacy :
    • Animal models have shown that compounds similar to this compound exhibit promising results in reducing tumor growth rates.

Comparison with Similar Compounds

Position 2 Substitutions

  • Pyridinyl vs. Morpholinyl/Thioether Groups :
    • The target compound’s pyridin-2-yl group contrasts with morpholinyl (e.g., 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives) or methylthio groups (e.g., N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c)) .
    • Pyridinyl substituents enhance π-π stacking and hydrogen bonding in kinase inhibitors, whereas methylthio groups may increase lipophilicity and membrane permeability .

Position 4 Substitutions

  • 3-Fluorophenyl vs. 4-Fluorophenyl/Chlorophenyl Groups :
    • N-(4-Fluorophenyl) analogs (e.g., compound 9c) demonstrate potent antitumor activity (IC50 = 0.18 μM against MGC-803 cells) but differ in fluorine positioning, which affects steric and electronic interactions .
    • Chlorophenyl derivatives (e.g., 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine) show altered selectivity profiles due to chlorine’s stronger electron-withdrawing effects compared to fluorine .

Physicochemical Properties

  • Lipophilicity and Solubility :
    • The 3-fluorophenyl group in the target compound likely reduces logP compared to chlorophenyl analogs, improving solubility .
    • Morpholinyl derivatives (e.g., from ) may enhance aqueous solubility due to the polar morpholine ring .

Data Table: Key Comparative Features

Compound Name Position 2 Substituent Position 4 Substituent Biological Activity (IC50 or Target) Key Reference
This compound Pyridin-2-yl 3-Fluorophenyl Not explicitly reported (kinase inhibition hypothesized)
N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) Methylthio 4-Fluorophenyl 0.18 μM (MGC-803 cells)
2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 2-Chlorophenyl 4-Methoxyphenyl Kinase selectivity studies pending
6-Bromo-N-(5-bromo-2-(3-fluorophenyl)benzofuran-7-yl)-2-(4-chlorophenyl)quinazolin-4-amine 4-Chlorophenyl 3-Fluorophenyl-benzofuran Antiproliferative (specific IC50 unreported)

Research Findings and Implications

  • Substituent Position Matters : Fluorine at position 3 (target compound) vs. 4 (compound 9c) leads to distinct interactions with target proteins, influencing potency and selectivity .
  • Heterocyclic vs. Alkyl/Aryl Groups : Pyridinyl groups (target) may favor kinase inhibition via binding to ATP pockets, while morpholinyl or thioether groups could modulate off-target effects .

Preparation Methods

Cyclocondensation of Anthranilamide with Pyridine-2-carbaldehyde

The foundational step in synthesizing the quinazoline core involves cyclocondensation of anthranilamide with pyridine-2-carbaldehyde. Adapted from methodologies for analogous compounds, this reaction employs iodine as a catalyst in ethanol under reflux. For example, anthranilamide (5 mmol) reacts with pyridine-2-carbaldehyde (5 mmol) and iodine (5.5 mmol) in ethanol at 80°C for 7 hours, yielding 2-(pyridin-2-yl)quinazolin-4(3H)-one (84%). The mechanism proceeds via imine formation, followed by cyclization facilitated by iodine’s electrophilic character (Figure 1).

Optimization Insights :

  • Catalyst : Iodine outperforms other Lewis acids (e.g., ZnCl₂) due to its dual role as an oxidant and cyclization promoter.
  • Solvent : Ethanol provides optimal polarity for intermediate solubility, whereas non-polar solvents (toluene) reduce yields to <30%.
  • Temperature : Reflux conditions (80°C) balance reaction rate and byproduct suppression.

Chlorination of Quinazolin-4(3H)-one to 4-Chloroquinazoline

The 4-position hydroxyl group in quinazolin-4(3H)-one is replaced with chlorine using phosphorus oxychloride (POCl₃). In a typical procedure, 2-(pyridin-2-yl)quinazolin-4(3H)-one (1 eq) is refluxed with POCl₃ (5 eq) and catalytic N,N-dimethylformamide (DMF) at 110°C for 6 hours. The reaction achieves near-quantitative conversion (>95%), yielding 4-chloro-2-(pyridin-2-yl)quinazoline as a pale-yellow solid.

Critical Parameters :

  • POCl₃ Excess : A 5:1 molar ratio ensures complete chlorination, avoiding residual hydroxyl groups.
  • Catalyst : DMF accelerates the reaction by forming a reactive Vilsmeier-Haack complex.

Nucleophilic Aromatic Substitution with 3-Fluoroaniline

The final step introduces the 3-fluorophenylamino group via nucleophilic substitution. 4-Chloro-2-(pyridin-2-yl)quinazoline (1 eq) reacts with 3-fluoroaniline (1.05 eq) in 1,4-dioxane at 100°C for 12 hours under argon, using potassium carbonate (3 eq) as a base. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding this compound (77%).

Side Reactions :

  • Over-alkylation : Excess amine or prolonged heating may lead to di-substituted byproducts, mitigated by stoichiometric control.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) increase reaction rate but complicate purification.

Optimization Studies and Reaction Conditions

Cyclocondensation Step Optimization

Table 1 compares cyclocondensation conditions for 2-(pyridin-2-yl)quinazolin-4(3H)-one synthesis:

Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
I₂ Ethanol 80 7 84
None Neat 120 20 56
ZnCl₂ Toluene 110 10 29

Iodine in ethanol emerges as the optimal system, balancing yield and practicality.

Chlorination and Substitution Efficiency

Table 2 summarizes chlorination and substitution outcomes:

Step Reagents Conditions Yield (%) Reference
Chlorination POCl₃, DMF 110°C, 6 h >95
Substitution 3-Fluoroaniline, K₂CO₃ 100°C, 12 h 77

POCl₃ ensures near-complete conversion, while mild bases (K₂CO₃) prevent quinazoline ring degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.96 (s, 1H, NH), 8.76 (d, J = 5.8 Hz, 2H, pyridyl-H), 8.62 (d, J = 8.3 Hz, 1H, quinazoline-H), 7.72–7.65 (m, 1H, Ar-H).
  • IR : Peaks at 1589 cm⁻¹ (C=N stretch) and 798 cm⁻¹ (C-F bend).
  • Mass Spectrometry : [M+H]⁺ at m/z 317.3, consistent with molecular formula C₁₉H₁₂FN₅.

X-ray Diffraction Analysis

Single-crystal XRD of analogous compounds confirms planar quinazoline and pyridyl rings, with dihedral angles <10°. Hydrogen bonding between NH and pyridyl nitrogen stabilizes the crystal lattice.

Q & A

Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine, and how do reaction parameters influence yield?

The synthesis typically involves a multi-step process starting with cyclocondensation of 2-aminopyridine derivatives with appropriate carbonyl precursors. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to form the quinazoline core .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates . Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and elemental methods ensures structural validation:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.9 ppm) and fluorine-substituted phenyl groups (δ 115–125 ppm for ¹⁹F NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 359.12) .
  • Elemental analysis : Validate C, H, N percentages (e.g., C: 70.5%, H: 4.2%, N: 15.6%) .

Q. How is the compound screened for preliminary biological activity?

Standard protocols include:

  • Kinase inhibition assays : Test against EGFR or VEGFR isoforms using ADP-Glo™ kits .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability studies : Use HPLC to monitor degradation in simulated physiological buffers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this quinazoline derivative?

Key modifications to enhance potency and selectivity:

  • Fluorophenyl substitution : The 3-fluoro group improves metabolic stability and target binding via hydrophobic interactions .
  • Pyridine ring variations : 2-Pyridyl enhances π-π stacking in kinase ATP-binding pockets .
  • Quinazoline core rigidity : Reduces conformational entropy, improving affinity . Computational tools like 3D-QSAR (CoMFA/CoMSIA) validate these modifications .

Q. What strategies resolve contradictions in reported biological activity data?

Address discrepancies via:

  • Standardized assay conditions : Control pH, temperature, and DMSO concentration (<0.1%) to minimize artifacts .
  • Off-target screening : Use proteome-wide panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Crystallographic validation : Resolve binding modes via X-ray diffraction (e.g., PDB deposition using SHELX ).

Q. How do molecular docking and dynamics simulations predict target interactions?

Methodology includes:

  • Docking software (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) with grid boxes centered on ATP sites .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • Free energy calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions .

Q. What crystallographic techniques determine the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) protocols:

  • Crystallization : Vapor diffusion (hexane/ethyl acetate) yields diffraction-quality crystals .
  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

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